propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
Description
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic organic compound that belongs to the class of indoloquinoxalines. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXOHXYYWHZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 9-methyl-6H-indolo[2,3-b]quinoxaline with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoloquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroindoloquinoxalines.
Scientific Research Applications
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with specific molecular targets. The compound may bind to DNA or proteins, affecting their function and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: A parent compound with similar structural features.
Ellipticine: A natural cytotoxic agent with a related indole-quinoxaline structure.
2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral activity.
Uniqueness
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique due to its specific ester functional group, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic organic compound belonging to the class of indoloquinoxalines. Its biological activity has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indoloquinoxaline core, which is known for its diverse biological properties. The synthesis typically involves the reaction of 9-methyl-6H-indolo[2,3-b]quinoxaline with isopropyl bromoacetate in the presence of a base like potassium carbonate, using dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures .
Target Interaction:
The primary target of this compound is DNA. The compound exhibits non-covalent binding to DNA, primarily through DNA intercalation , which disrupts normal cellular processes such as replication and transcription .
Biochemical Pathways:
The interaction with DNA can lead to various biochemical consequences:
- Interference with DNA replication : This can result in cell cycle arrest and apoptosis.
- Induction of cell death : The compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells .
Biological Activity and Research Findings
A variety of studies have evaluated the biological activity of this compound:
Anticancer Activity
Research has indicated that this compound exhibits significant anti-cancer properties. For instance:
- In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, leading to reduced cell viability .
- A comparative study highlighted its effectiveness against specific cancer types, noting a half-maximal inhibitory concentration (IC50) that supports its potential as a therapeutic agent .
Case Studies
- In Vitro Evaluation :
- Mechanistic Insights :
- Further investigations revealed that the compound's interaction with DNA could also affect transcription factors involved in cell survival pathways, enhancing its apoptotic effects .
Data Summary
| Activity | IC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| Anticancer (BEL-7402) | 4.02 µM | Liver Cancer Cells | DNA Intercalation |
| Apoptosis Induction | Varies | Various Cancer Lines | Disruption of Replication |
Q & A
Basic: What synthetic methodologies are recommended for preparing propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Melnichenko et al. (2021) demonstrated the use of a DMSO–K₂CO₃ system to couple indoloquinoxaline derivatives with brominated intermediates, optimizing reaction time and temperature for yield enhancement . Alternatively, eco-friendly approaches involving 2-aminobenzophenone derivatives under mild conditions (e.g., ethanol reflux) have been reported, reducing toxic byproducts . Key steps include purification via column chromatography (SiO₂, hexane/EtOAc gradients) and characterization by NMR and mass spectrometry.
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for determining bond lengths, angles, and hydrogen-bonding networks . For example, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate analogs were analyzed via N–H···O and C–H···O interactions to confirm packing patterns . Pair these findings with spectroscopic data (¹H/¹³C NMR) to resolve ambiguities in regiochemistry or stereochemistry.
Basic: What in vitro biological screening assays are applicable for initial activity profiling?
Answer:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, comparing against healthy cells (e.g., HEK-293) .
- DNA Interaction: Ethidium bromide displacement assays to evaluate intercalation potential .
Advanced: How can researchers investigate the mechanism of action of this compound in anticancer studies?
Answer:
- Enzyme Inhibition: Test inhibition of cdc25 phosphatases (critical in cell cycle regulation) via colorimetric assays using p-nitrophenyl phosphate as a substrate .
- Topoisomerase Assays: Gel electrophoresis to assess DNA cleavage suppression or stabilization .
- Molecular Docking: Use AutoDock Vina to model interactions with DNA grooves or enzyme active sites, validated by mutagenesis studies .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in indoloquinoxaline derivatives?
Answer:
- Systematic Substituent Variation: Modify the 9-methyl group or propan-2-yl ester to assess steric/electronic effects on bioactivity .
- Biophysical Techniques: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins .
- Comparative Pharmacophore Modeling: Align analogs with known inhibitors (e.g., cryptotackieine derivatives) to identify essential functional groups .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays: Confirm cytotoxicity results using both MTT and trypan blue exclusion assays to rule out false positives .
- Purity Verification: Re-analyze compound purity via HPLC and elemental analysis, as impurities (e.g., unreacted intermediates) may skew results .
- Cell Line Authentication: Use STR profiling to ensure cell lines are not misidentified or contaminated .
Advanced: What crystallographic challenges arise in analyzing hydrogen-bonding networks, and how are they resolved?
Answer:
- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., R₂²(8) motifs) and predict packing efficiency .
- Disorder Modeling: Use SHELXL’s PART instruction to refine disordered solvent molecules or flexible side chains .
- Twinned Data: For twinned crystals, employ SHELXL’s TWIN command to deconvolute overlapping reflections .
Advanced: How can researchers optimize experimental design for high-throughput screening (HTS) of analogs?
Answer:
- Fragment-Based Libraries: Design analogs with modular substitutions (e.g., varying ester groups or heterocyclic cores) for parallel synthesis .
- Automated Crystallization: Use liquid-handling robots to screen crystallization conditions (e.g., PEG vs. salt buffers) .
- Machine Learning: Train models on existing bioactivity data to prioritize analogs with predicted high potency/low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
